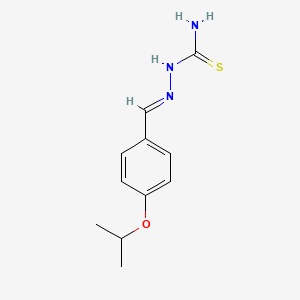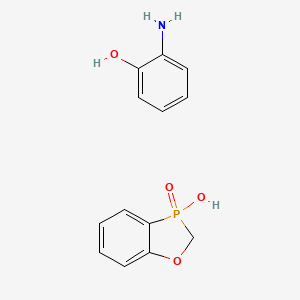![molecular formula C13H18N2O3 B3832923 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3832923.png)
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid
Overview
Description
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is a derivative of pentanoic acid and has been studied extensively for its potential applications in various fields, including medicinal chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. This compound has also been shown to interact with proteins involved in protein folding, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In biochemistry, this compound has been used to study protein-protein interactions and protein folding, leading to a better understanding of protein structure and function.
Advantages and Limitations for Lab Experiments
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. This compound also has unique properties that make it useful for studying protein-protein interactions and protein folding. However, this compound has several limitations for use in lab experiments. It is a toxic compound and must be handled with care. This compound is also difficult to purify, leading to potential contamination of experimental samples.
Future Directions
There are several future directions for research on 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid. One area of research is the development of novel cancer therapies based on this compound. Another area of research is the use of this compound as a biosensor for the detection of biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biochemistry and medicinal chemistry.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the scientific community. Its potential applications in various fields of science, including medicinal chemistry and biochemistry, make it an important area of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound have been discussed in this paper.
Scientific Research Applications
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to have anti-cancer properties and has been used in the development of novel cancer therapies. In biochemistry, this compound has been used as a tool to study protein-protein interactions and protein folding. This compound has also been studied for its potential use as a biosensor for the detection of biomolecules.
properties
IUPAC Name |
5-[4-(dimethylamino)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(2)11-8-6-10(7-9-11)14-12(16)4-3-5-13(17)18/h6-9H,3-5H2,1-2H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPSERKKWCGVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(allylamino)sulfonyl]-1-naphthyl}benzamide](/img/structure/B3832847.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B3832851.png)
![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3832879.png)
![2-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethylethanaminium iodide](/img/structure/B3832886.png)
![ethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylate](/img/structure/B3832892.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3832899.png)

![7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carbothioamide](/img/structure/B3832909.png)
amino]ethoxy}-2-propanol](/img/structure/B3832915.png)
![N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3832916.png)

![N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B3832935.png)
![N,N'-[methylenebis(6-methoxy-3,1-phenylene)]dimethanesulfonamide](/img/structure/B3832943.png)
